molecular formula C7H9FN2 B2960992 5-Amino-3-fluorobenzylamine CAS No. 1378822-67-3

5-Amino-3-fluorobenzylamine

Cat. No. B2960992
CAS RN: 1378822-67-3
M. Wt: 140.161
InChI Key: KEIXKVWNQGTZAQ-UHFFFAOYSA-N
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Description

5-Amino-3-fluorobenzylamine is a chemical compound . It is similar to 3-Fluorobenzylamine, which is a compound containing a phenylmethylamine moiety, consisting of a phenyl group substituted by an methanamine . It has been used in the synthesis of substituted amino-sulfonamide protease inhibitors .

Scientific Research Applications

Pharmacology: Protease Inhibitors Synthesis

5-Amino-3-fluorobenzylamine: is utilized in the synthesis of substituted amino-sulfonamide protease inhibitors . These inhibitors, such as DPC 681 and DPC 684, are significant for their role in treating diseases by inhibiting protease enzymes, which are crucial for the replication of certain pathogens.

Material Science: Reaction Rate Studies

In material science, this compound has been employed to study the reaction rates of benzylamines with compounds like 1-Chloro-2,4-dinitrobenzene and toluene-p-sulphonyl chloride . Understanding these reaction rates is essential for developing new materials with specific properties.

Chemical Synthesis: Fluorinated Amino Acids

The site-selective introduction of fluorine functionalities into amino acids and peptides is a growing area of interest5-Amino-3-fluorobenzylamine can be a precursor in synthesizing fluorinated amino acids, which are valuable in medicinal chemistry and chemical biology due to their altered physicochemical and biological properties .

Analytical Chemistry: Reference Standards

In analytical chemistry, 5-Amino-3-fluorobenzylamine may serve as a reference standard due to its well-defined properties. It can be used to calibrate instruments or validate analytical methods, ensuring accuracy and reliability in chemical analysis .

Biochemistry: Protein Interaction Studies

This compound’s role in biochemistry could involve studying protein interactions. The fluorine atom in 5-Amino-3-fluorobenzylamine can act as a probe to investigate the binding sites and interaction mechanisms of proteins, aiding in the understanding of complex biochemical pathways .

Industrial Applications: Intermediate in Synthesis

Industrially, 5-Amino-3-fluorobenzylamine is an intermediate in the synthesis of various chemical products. Its reactivity with other compounds makes it a valuable building block in creating more complex molecules for industrial purposes .

Safety and Hazards

3-Fluorobenzylamine, a similar compound, is considered hazardous. It is combustible and corrosive, causing severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

3-(aminomethyl)-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIXKVWNQGTZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-fluorobenzylamine

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